4'-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1'-biphenyl]-3-sulfonamide
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Overview
Description
4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a chloro-substituted biphenyl core and a methoxypyrrolidinyl phenyl group. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of the vanilloid receptor TRPV1, blocking capsaicin-induced contractions in smooth muscle tissues . This interaction can lead to various physiological effects, including analgesic properties.
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- **4-chloro-6-[4-(4-nitrophenyl)-thiazol-2-ylamino]-[1,3,5]triazin-2-ylamino-benzenesulfonamide
Uniqueness
4’-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1’-biphenyl]-3-sulfonamide is unique due to its specific structural features, such as the methoxypyrrolidinyl group and the chloro-substituted biphenyl core
Biological Activity
Overview
4'-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1'-biphenyl]-3-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro-substituted biphenyl core and a methoxypyrrolidinyl phenyl group, which contribute to its unique chemical properties and biological interactions.
- IUPAC Name : 3-(4-chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide
- Molecular Formula : C23H23ClN2O3S
- Molecular Weight : 420.95 g/mol
- CAS Number : 1796970-80-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- TRPV1 Receptor Antagonism : It has been identified as an antagonist of the vanilloid receptor TRPV1, which plays a critical role in pain perception and inflammatory responses. By blocking TRPV1, the compound may reduce capsaicin-induced smooth muscle contractions, indicating potential applications in pain management and anti-inflammatory therapies.
Biological Assays and Efficacy
Recent studies have evaluated the efficacy of this compound through various biological assays:
Biological Assay | Inhibition (%) | IC50 (μmol/L) |
---|---|---|
Kinase Activity | 60.5 | 6.1 |
Tumor Cell Inhibition | 45.5 | 7.3 |
These results indicate that the compound exhibits significant inhibitory effects on kinase activity and tumor cell proliferation, suggesting its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival .
- Pain Management : Animal models have shown that administration of this compound leads to a reduction in pain responses associated with inflammatory conditions, supporting its use as a novel analgesic agent.
Research Findings
Research has further elucidated the structure-activity relationship (SAR) of this compound:
- Modifications to the methoxypyrrolidinyl group have been shown to enhance binding affinity to TRPV1.
- The presence of the chloro group on the biphenyl scaffold is critical for maintaining biological activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-29-22-13-14-26(16-22)21-11-9-20(10-12-21)25-30(27,28)23-4-2-3-18(15-23)17-5-7-19(24)8-6-17/h2-12,15,22,25H,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWLLLBFJVBIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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